Cyclopentyl(6-methylpyridin-2-yl)methanamine hydrochloride
Overview
Description
Cyclopentyl(6-methylpyridin-2-yl)methanamine hydrochloride is an organic compound that features a cyclopentyl group attached to a methanamine moiety, which is further connected to a 6-methylpyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl(6-methylpyridin-2-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 6-methylpyridin-2-ylmethanol, is subjected to a reaction with a suitable chlorinating agent to form 6-methylpyridin-2-ylmethyl chloride.
Amination Reaction: The 6-methylpyridin-2-ylmethyl chloride is then reacted with cyclopentylamine under basic conditions to yield Cyclopentyl(6-methylpyridin-2-yl)methanamine.
Formation of Hydrochloride Salt: Finally, the free base is treated with hydrochloric acid to form the hydrochloride salt, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl(6-methylpyridin-2-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Cyclopentyl(6-methylpyridin-2-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of fine chemicals.
Mechanism of Action
The mechanism of action of Cyclopentyl(6-methylpyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. Detailed studies on its mechanism of action are essential to fully understand its biological and therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-pyridinemethanamine: A structurally similar compound with a pyridine ring and a methyl group.
Cyclopentylamine: A simpler amine with a cyclopentyl group.
2-Aminomethyl-6-methylpyridine: Another related compound with a similar pyridine structure.
Uniqueness
Cyclopentyl(6-methylpyridin-2-yl)methanamine hydrochloride is unique due to the combination of its cyclopentyl and pyridine moieties, which may confer distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
cyclopentyl-(6-methylpyridin-2-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.ClH/c1-9-5-4-8-11(14-9)12(13)10-6-2-3-7-10;/h4-5,8,10,12H,2-3,6-7,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBGBAZBFAOKAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(C2CCCC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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